S1P1 Receptor Internalization
OSU-2S is completely devoid of S1P1 receptor agonist activity, whereas FTY720-phosphate (p-FTY720) is a potent S1P1 agonist that induces robust receptor internalization [1]. In S1P1 receptor-overexpressing Huh7 cells, treatment with 2.5 μM FTY720 resulted in complete S1P1 receptor internalization, while OSU-2S at the same concentration showed no detectable receptor internalization, behaving identically to the vehicle control [1]. This functional difference is attributed to the inability of OSU-2S to serve as a substrate for sphingosine kinase 2 (SphK2), as demonstrated by autoradiography showing no phosphorylated OSU-2S product [1].
FTY720: complete internalization (2.5 µM, Huh7 cells)
| Evidence Dimension | S1P1 receptor internalization (functional agonism) |
|---|---|
| Target Compound Data | No detectable receptor internalization |
| Comparator Or Baseline | FTY720 (and its phosphate, p-FTY720): Complete receptor internalization |
| Quantified Difference | Qualitative: Absence vs. presence of activity |
| Conditions | S1P1 receptor-overexpressing Huh7 cells, 2.5 μM compound, 6 h treatment, 5% FBS-supplemented DMEM |
Why This Matters
This functional abrogation confirms OSU-2S is a non-immunosuppressive agent, making it suitable for oncology research where immune suppression is an unwanted liability.
- [1] Omar, H. A., Chou, C. C., Berman-Booty, L. D., Ma, Y., Hung, J. H., Wang, D., ... & Chen, C. S. (2011). Antitumor effects of OSU-2S, a nonimmunosuppressive analogue of FTY720, in hepatocellular carcinoma. Hepatology, 53(6), 1943-1958. Figure 1C. View Source
